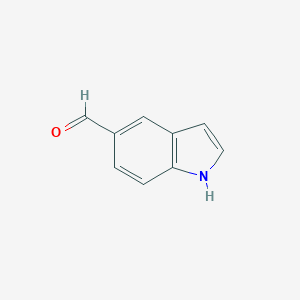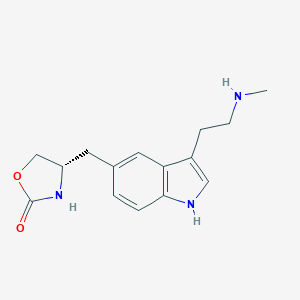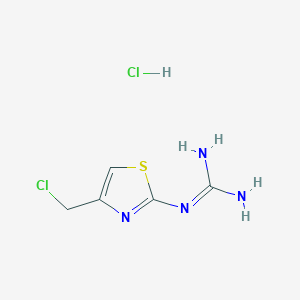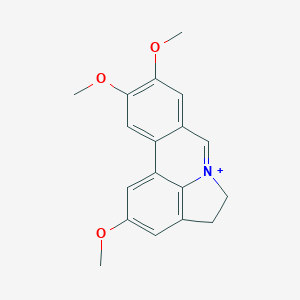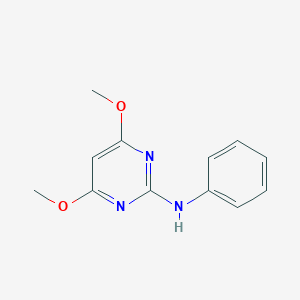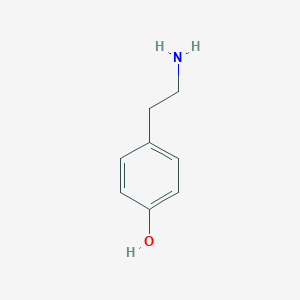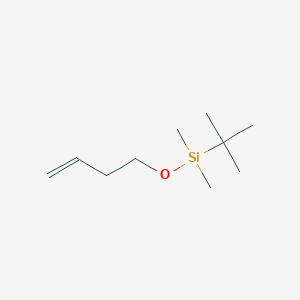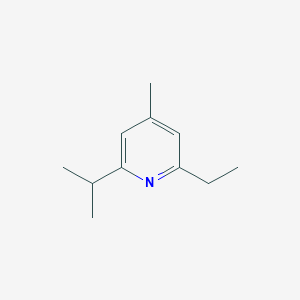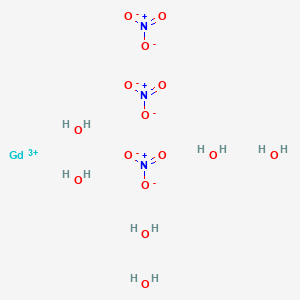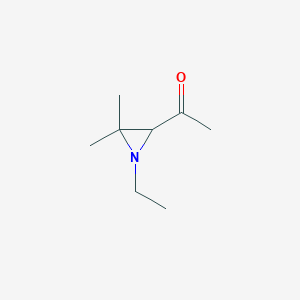
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone, also known as EtOAc, is a chemical compound with a molecular formula of C8H15NO. It is a colorless liquid that is commonly used in organic synthesis and as a reagent in biochemical research. EtOAc has a wide range of applications in scientific research, including its use as a cross-linking reagent, a protein modification reagent, and a precursor for the synthesis of other compounds.
Mechanism Of Action
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone works by forming covalent bonds with proteins and nucleic acids. The aziridine ring in 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone is highly reactive and can react with nucleophiles, such as amino acid residues in proteins or nucleotides in nucleic acids. This reaction leads to the formation of a covalent bond between 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone and the target molecule, resulting in cross-linking or modification.
Biochemical And Physiological Effects
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has also been shown to have antitumor activity, where it can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also highly reactive, which makes it useful for cross-linking and protein modification reactions. However, 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has some limitations, including its potential toxicity and the fact that it can react with multiple amino acid residues in proteins, which can make it difficult to control the specificity of the reaction.
Future Directions
There are several future directions for research involving 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone. One area of interest is the development of new methods for the selective modification of proteins using 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone. This could involve the use of new reaction conditions or the development of new 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone analogs that are more specific for certain amino acid residues. Another area of interest is the investigation of the antitumor activity of 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone and the development of new cancer therapies based on this compound. Finally, there is potential for the use of 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone in the development of new materials, such as cross-linked polymers or hydrogels.
Synthesis Methods
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone can be synthesized through the reaction of ethylamine and 2-chloroacetone. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetone. The resulting product is then purified through distillation or chromatography to obtain pure 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone.
Scientific Research Applications
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone has been widely used in scientific research as a cross-linking reagent. It is commonly used to cross-link proteins and nucleic acids, which can help to stabilize their structures and improve their function. 1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone can also be used as a protein modification reagent, where it can react with specific amino acid residues to introduce functional groups or modify protein activity.
properties
CAS RN |
104547-68-4 |
|---|---|
Product Name |
1-(1-Ethyl-3,3-dimethylaziridin-2-yl)ethanone |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-ethyl-3,3-dimethylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-5-9-7(6(2)10)8(9,3)4/h7H,5H2,1-4H3 |
InChI Key |
GKAHXVWSTLYWQI-UHFFFAOYSA-N |
SMILES |
CCN1C(C1(C)C)C(=O)C |
Canonical SMILES |
CCN1C(C1(C)C)C(=O)C |
synonyms |
Ethanone, 1-(1-ethyl-3,3-dimethyl-2-aziridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
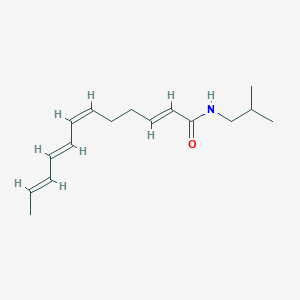

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
